(2S)-1-(1H-Imidazol-1-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2S)-1-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m0/s1 |
InChI Key |
WCDFMPVITAWTGR-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CN1C=CN=C1)O |
Canonical SMILES |
CC(CN1C=CN=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2s 1 1h Imidazol 1 Yl Propan 2 Ol and Its Chiral Analogues
Strategies for Enantioselective Synthesis
The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that can selectively produce one enantiomer over the other. These strategies include chemoenzymatic methods, the use of chiral starting materials, and asymmetric catalysis.
Chemoenzymatic Approaches and Kinetic Resolution
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the versatility of chemical reactions to afford efficient routes to chiral compounds. mdpi.com Kinetic resolution, a key chemoenzymatic technique, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. nih.gov This method is particularly effective when the reaction is catalyzed by an enzyme, such as a lipase (B570770), which can exhibit high enantioselectivity. Dynamic kinetic resolution further enhances this process by incorporating in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com
Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols due to their operational simplicity, broad substrate tolerance, and high enantioselectivity. nih.govmdpi.com The principle of lipase-catalyzed kinetic resolution of a racemic alcohol, such as 1-(1H-Imidazol-1-yl)propan-2-ol, involves the enantioselective acylation of one of the enantiomers.
In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively catalyzes the transfer of the acetyl group to one of the alcohol's enantiomers, resulting in the formation of an ester and leaving the other enantiomer unreacted. For instance, if the lipase preferentially acylates the (R)-enantiomer, the reaction mixture will contain the (R)-acetate and the unreacted (S)-alcohol, which can then be separated.
The choice of lipase, solvent, acyl donor, and temperature can significantly influence the efficiency and enantioselectivity of the resolution. For example, in the resolution of racemic 1-phenyl-1-propanol, Novozym 435, a commercially available immobilized lipase from Candida antarctica B, demonstrated high enantioselectivity. mdpi.com Similarly, the kinetic resolution of racemic aryloxy-propan-2-yl acetates has been effectively achieved using lipase from Pseudomonas fluorescens. uvic.ca These examples highlight the potential for applying similar methodologies to resolve racemic 1-(1H-Imidazol-1-yl)propan-2-ol.
| Enzyme | Substrate Analogue | Acyl Donor | Key Finding |
| Novozym 435 | rac-1-phenyl-1-propanol | Lauric Acid | High enantioselectivity for the (S)-enantiomer. mdpi.com |
| Pseudomonas fluorescens lipase | rac-aryloxy-propan-2-yl acetates | - (Hydrolysis) | High enantiomeric excess for both the remaining acetate and the produced alcohol. uvic.ca |
| Burkholderia cepacia lipase | rac-1-phenylethanol | Vinyl Acetate | Effective kinetic resolution in a two-phase system with ionic liquids. nih.gov |
Use of Chiral Precursors and Starting Materials
An alternative and often highly effective strategy for obtaining enantiomerically pure compounds is to start the synthesis from a readily available chiral molecule, often referred to as the "chiral pool". google.com This approach transfers the chirality of the starting material to the final product, often through a series of stereospecific reactions.
For the synthesis of (2S)-1-(1H-Imidazol-1-yl)propan-2-ol, a suitable chiral precursor is (S)-propylene oxide. The reaction of (S)-propylene oxide with imidazole (B134444) would proceed via a nucleophilic ring-opening of the epoxide. In this reaction, the imidazole nitrogen acts as the nucleophile, attacking one of the epoxide carbons. Under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon (the terminal CH2 group), leading to the desired 1-substituted propan-2-ol skeleton with retention of the stereochemistry at the chiral center.
A similar strategy is employed in the synthesis of (S)-(+)-2-amino propanol (B110389), where (S)-propylene oxide is reacted with ammonia. rsc.org This well-established methodology underscores the feasibility of using chiral epoxides as building blocks for the synthesis of a variety of chiral 1,2-disubstituted propanes.
Asymmetric Catalysis in the Synthesis of Related Chiral Compounds
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. researchgate.net This field has seen tremendous growth, with the development of a wide range of chiral catalysts, including metal complexes, organocatalysts, and biocatalysts.
While a specific asymmetric catalytic synthesis of this compound may not be widely reported, the synthesis of related chiral 1,2-amino alcohols and other chiral alcohols has been extensively studied. researchgate.netnih.gov For instance, chiral phosphoric acids have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which can then be converted to chiral 1,2-amino alcohols. nih.gov
Furthermore, alcohol dehydrogenases (ADHs) are utilized for the asymmetric reduction of ketones to produce chiral alcohols. An ADH with high tolerance to 2-propanol has been identified and used for the synthesis of various chiral alcohols with high enantiomeric excess. researchgate.net These examples of asymmetric catalysis for the synthesis of chiral alcohols and amino alcohols demonstrate the powerful tools available that could potentially be adapted for the direct asymmetric synthesis of this compound from a corresponding prochiral ketone.
Classical and Modern Synthetic Routes
Beyond enantioselective strategies, classical and modern synthetic organic chemistry provides robust methods for the construction of the fundamental molecular framework of 1-(1H-Imidazol-1-yl)propan-2-ol. A key step in many of these syntheses is the formation of the bond between the imidazole ring and the propyl chain.
Alkylation of Imidazole Derivatives
The alkylation of imidazole is a fundamental reaction for the synthesis of N-substituted imidazole derivatives. This reaction typically involves the deprotonation of the imidazole N-H proton with a base, followed by nucleophilic attack of the resulting imidazolide (B1226674) anion on an alkyl halide or another electrophile.
To synthesize 1-(1H-Imidazol-1-yl)propan-2-ol, a common approach would be the reaction of imidazole with a suitable three-carbon electrophile, such as 1-chloro-2-propanol (B90593) or propylene (B89431) oxide. The reaction of imidazole with 1-chloro-2-propanol in the presence of a base would lead to the desired product via an SN2 reaction. Alternatively, the ring-opening of propylene oxide with imidazole, as discussed in the context of chiral precursors, is also a viable method for constructing the racemic version of the target molecule.
Various conditions have been developed for the N-alkylation of imidazoles, including the use of phase-transfer catalysts, which can enhance the reaction rate and yield. The choice of solvent and base is also crucial for optimizing the reaction conditions and minimizing side products.
| Alkylating Agent | Imidazole Derivative | Key Reaction Feature |
| Alkyl Halides | Imidazole | A common and versatile method for N-alkylation. |
| Propylene Oxide | Imidazole | Ring-opening reaction to form a propan-2-ol derivative. |
| 1-Chloro-2-propanol | Imidazole | SN2 displacement of the chloride by the imidazole nitrogen. |
Ring Opening Reactions (e.g., of Propylene Oxide)
The nucleophilic ring-opening of epoxides, such as propylene oxide, with imidazole is a direct and efficient method for constructing the 1-(1H-imidazol-1-yl)propan-2-ol backbone. This reaction involves the attack of the imidazole nitrogen atom on one of the epoxide's carbon atoms, leading to the formation of the desired amino alcohol. When a chiral epoxide like (S)-propylene oxide is used as a starting material, the reaction can proceed with high stereospecificity, yielding the corresponding chiral product.
The mechanism of epoxide ring-opening can be influenced by catalysts and reaction conditions. nih.gov The reaction between imidazole and an epoxide can be catalyzed by various agents to enhance reactivity and selectivity. For instance, the use of a trityl-protected imidazole epoxide monomer has been employed for anionic ring-opening polymerization (AROP) to create polyethers with imidazole units distributed along the polymer backbone. researchgate.net This demonstrates the utility of imidazole as a nucleophile in epoxide ring-opening reactions. researchgate.net
In a related approach, the sulfur nucleophile of 1-methyl-1H-imidazole-2-thiol has been used to open epoxide rings, showcasing a similar reactivity pattern for imidazole derivatives. semanticscholar.org The reaction typically involves the attack of the nucleophile on the less sterically hindered carbon of the epoxide, although the regioselectivity can be influenced by electronic factors and the nature of the catalyst. Anionic ring-opening polymerization of propylene oxide initiated by potassium alcoholates is another well-established method, highlighting the susceptibility of the epoxide ring to nucleophilic attack. researchgate.netrsc.org
Table 1: Examples of Imidazole-based Epoxide Ring-Opening Reactions
| Nucleophile | Epoxide | Product Type | Reaction Type | Reference |
| Imidazole | Imidazole-substituted epoxides | Imidazole-functionalized polyethers | Anionic Ring-Opening Polymerization | researchgate.net |
| 1-Methyl-1H-imidazole-2-thiol | 2-Oxiranyl-alcohols | Thioether-linked imidazole derivatives | Nucleophilic Ring-Opening | semanticscholar.org |
| Potassium Alcoholates | Propylene Oxide | Poly(propylene oxide) | Anionic Ring-Opening Polymerization | researchgate.net |
Reduction of Corresponding Ketone Precursors (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanones)
A prominent strategy for synthesizing chiral alcohols is the asymmetric reduction of their corresponding prochiral ketone precursors. nih.govrsc.org This method is particularly effective for producing enantiomerically pure this compound and its analogues. The synthesis starts with the appropriate ketone, such as 1-(1H-imidazol-1-yl)propan-2-one, which is then reduced to the secondary alcohol.
The key to this approach is the use of a chiral reducing agent or a catalyst that favors the formation of one enantiomer over the other. wikipedia.org A variety of methods are available for this transformation:
Catalytic Hydrogenation: Transition metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), combined with chiral ligands (e.g., Ts-DPEN), are widely used for the asymmetric transfer hydrogenation of ketones. acs.orgresearchgate.net For instance, 2-(1H-imidazol-1-yl)-1-phenylethanones have been successfully reduced to their corresponding (S)-alcohols using a RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. researchgate.net
Stoichiometric Chiral Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction, although this typically yields a racemic mixture unless chiral auxiliaries or conditions are employed. nih.gov The reduction of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one with NaBH₄ in methanol (B129727) has been reported to produce the corresponding alcohol. nih.gov
Biocatalysis: Enzymes, such as imine reductases (IREDs) or other oxidoreductases found in plant tissues, can catalyze the stereoselective reduction of ketones with high enantioselectivity. nih.govnih.gov These biocatalytic methods offer an environmentally friendly alternative to metal-based catalysts. nih.gov
The enantiomeric excess (e.e.) and yield of these reactions are highly dependent on the substrate, catalyst, and reaction conditions. nih.gov Research has shown that for 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the biologically active enantiomers can be up to 500 times more potent than their counterparts, underscoring the importance of stereoselective synthesis. nih.gov
Table 2: Asymmetric Reduction of Imidazolyl Ketones
| Ketone Precursor | Catalyst/Reagent | Product | Outcome | Reference |
| 2-(1H-imidazol-1-yl)-1-phenylethanones | RuCl(p-cymene)[(R,R)-Ts-DPEN] | (S)-2-(1H-imidazol-1-yl)-1-phenylethanols | High enantioselectivity | researchgate.net |
| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one | NaBH₄ | 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | Racemic product | nih.gov |
| Various Prochiral Ketones | Plant Tissue (e.g., Daucus carota) | Chiral Alcohols | High e.e. (~98%) and yield (~80%) | nih.gov |
| 2,2,2-trifluoroacetophenone | Imine Reductases (IREDs) | Chiral trifluoromethyl alcohol | Stereoselective reduction | nih.gov |
Mannich Reaction in the Context of Imidazole Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like imidazole), an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. This reaction is a powerful tool for C-N bond formation and has been employed in the synthesis of various imidazole derivatives. researchgate.netplantarchives.org While not a direct route to this compound, it is crucial for synthesizing precursors and analogues. nih.gov
In the context of imidazole chemistry, the N-H proton of the imidazole ring can act as the active hydrogen component. The reaction proceeds by forming an iminium ion from the aldehyde and the amine, which then undergoes electrophilic attack by the nucleophilic imidazole nitrogen. nih.gov This results in the formation of a "Mannich base," an N-aminomethylated imidazole derivative. researchgate.net
A relevant synthetic application involves a multi-step process where a Mannich base is first prepared from an acetophenone, formaldehyde, and an amine. nih.gov This intermediate is then reacted with imidazole, where the imidazole displaces the amine to form an imidazolyl ketone precursor, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-one. nih.gov This ketone can subsequently be reduced to the target chiral alcohol, as described in the previous section. This sequential approach effectively links the Mannich reaction to the synthesis of the desired chiral imidazole analogues. nih.gov
Table 3: Mannich Reactions for Imidazole Derivative Synthesis
| Active H Compound | Aldehyde | Amine | Catalyst/Solvent | Product Type | Reference |
| Aryl Imidazoles | Formaldehyde | Primary Amines | Ethanol (B145695) | Mannich Base Aryl Imidazole Derivatives | researchgate.net |
| Imidazole | Para-substituted Benzaldehyde | Benzylidene Hydrazine | Cu(phen)Cl₂, Toluene | Mannich Base Imidazole Derivatives | nih.gov |
| 2,4,5 Triphenyl Imidazole | Formaldehyde | Secondary Amines (e.g., Pyrrolidine) | Dimethyl Formamide (DMF) | Mannich Bases of Triphenyl Imidazole | plantarchives.org |
| Acetophenones | Formaldehyde | Dimethylamine HCl | N/A | Mannich Base (ketone) | nih.gov |
Novel and Green Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methodologies. In the synthesis of this compound and related compounds, these "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One of the most promising green strategies is the use of microwave-assisted organic synthesis (MAOS). nih.gov Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. nih.govresearchgate.net The synthesis of various imidazole derivatives has been successfully optimized using microwave technology, employing factorial design to determine the most efficient conditions for power and time. researchgate.net This approach reduces energy consumption and often allows for solvent-free reactions or the use of greener solvents. nih.gov
Biocatalysis, as mentioned earlier, represents another key pillar of green chemistry. The use of whole-cell catalysts (e.g., from plants or microorganisms) or isolated enzymes for the asymmetric reduction of ketones avoids the need for heavy metal catalysts and often proceeds under mild, aqueous conditions with exceptional stereoselectivity. nih.gov
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation.
NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. The predicted ¹H-NMR and ¹³C-NMR spectra of (2S)-1-(1H-Imidazol-1-yl)propan-2-ol would exhibit distinct signals corresponding to each unique proton and carbon environment.
¹H-NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the three protons on the imidazole (B134444) ring and the six protons on the propan-2-ol side chain. The integration of these signals would correspond to the number of protons in each environment. The hydroxyl (-OH) proton signal may appear as a broad singlet and its chemical shift can be concentration-dependent; its presence can be confirmed by D₂O exchange, which would cause the peak to disappear. nih.gov
Based on typical chemical shifts for imidazole and secondary alcohol moieties, the following proton signals are anticipated:
| Predicted Chemical Shift (δ ppm) | Proton Assignment | Predicted Multiplicity | Integration |
|---|---|---|---|
| ~7.5-7.7 | H-2 (Imidazolyl) | Singlet (s) | 1H |
| ~7.0-7.2 | H-5 (Imidazolyl) | Singlet (s) | 1H |
| ~6.8-7.0 | H-4 (Imidazolyl) | Singlet (s) | 1H |
| ~4.0-4.2 | -CH- (Propanol) | Multiplet (m) | 1H |
| ~3.8-4.0 | -CH₂- (Propanol) | Multiplet (m) | 2H |
| Variable | -OH (Propanol) | Broad Singlet (br s) | 1H |
| ~1.1-1.3 | -CH₃ (Propanol) | Doublet (d) | 3H |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum for this compound is expected to display six distinct signals, corresponding to the six unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the aromaticity of the imidazole ring. Due to tautomerization, signals for imidazole carbons can sometimes be difficult to register in solution-state NMR. scholaris.ca
The predicted chemical shifts for the carbon atoms are as follows:
| Predicted Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~136-138 | C-2 (Imidazolyl) |
| ~128-130 | C-5 (Imidazolyl) |
| ~118-120 | C-4 (Imidazolyl) |
| ~65-68 | C-2 (Propanol, -CHOH) |
| ~55-58 | C-1 (Propanol, -CH₂-) |
| ~22-25 | C-3 (Propanol, -CH₃) |
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be characterized by absorptions corresponding to its hydroxyl, alkyl, and imidazole groups. The most prominent feature for alcohols is a broad O-H stretching band resulting from hydrogen bonding. libretexts.org
Key predicted absorption bands are detailed below:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3500 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3150 | C-H stretch | Imidazole Ring |
| 2850-2970 | C-H stretch | Alkyl (-CH₃, -CH₂, -CH) |
| ~1500, ~1580 | C=N, C=C stretch | Imidazole Ring |
| 1050-1150 | C-O stretch | Secondary Alcohol |
| ~1250 | C-N stretch | Imidazole-Alkyl |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (molar mass: 126.16 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 126. The fragmentation of the molecular ion is often energetically favorable and can lead to the absence or low intensity of the [M]⁺ peak for some alcohols. docbrown.infonih.gov
Key fragmentation pathways would likely involve cleavage of bonds adjacent to the oxygen atom (α-cleavage) and within the propanol (B110389) chain.
| Predicted m/z | Ion Structure/Fragment Lost |
|---|---|
| 126 | [M]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 81 | [M - CH₃CHOH]⁺ (Imidazole-CH₂⁺) |
| 68 | [Imidazole-H]⁺ |
| 45 | [CH₃CHOH]⁺ |
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. It also reveals how molecules are arranged in the solid state.
The "(2S)" descriptor in the compound's name refers to the absolute stereochemistry at the C2 chiral center of the propanol chain. While this configuration is typically determined by the synthesis from an enantiopure starting material, single-crystal X-ray diffraction is the definitive method for its confirmation. semanticscholar.org The determination of the absolute structure is achieved by analyzing the anomalous dispersion effects of the scattered X-rays. For molecules containing only light atoms (C, H, N, O), this analysis can be challenging but is the standard for unequivocal assignment. semanticscholar.org
The solid-state structure of this compound is expected to be heavily influenced by hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen-bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring (N-3) is an effective hydrogen-bond acceptor. nih.gov This donor-acceptor capability is a key feature of imidazole-containing compounds. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Computational methods have become indispensable in modern chemical research, providing detailed insights into molecular properties. For imidazole derivatives, these techniques are widely used to predict geometries, spectroscopic features, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for the prediction of various spectroscopic properties.
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous imidazole derivatives. nih.govresearchgate.netnih.govmdpi.comorientjchem.orgiucr.org For a typical study on a related compound, the process would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform calculations. nih.govtandfonline.com
Geometry Optimization: The first step in a computational study is to find the most stable 3D structure of the molecule. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. The resulting optimized geometry provides key structural parameters. For related imidazole derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles. researchgate.nettandfonline.com These theoretical values are often compared with experimental data from X-ray crystallography when available to validate the computational model. tandfonline.com
Spectroscopic Predictions: Once the geometry is optimized, the same level of theory can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netorientjchem.org Theoretical vibrational frequency calculations can help in the assignment of experimental IR spectra. researchgate.net Similarly, NMR shielding tensors can be calculated to predict chemical shifts, which aids in the interpretation of experimental NMR data. orientjchem.org
Table 1: Representative Theoretical Bond Lengths for Imidazole Derivatives Calculated via DFT This table is illustrative of typical data obtained for related imidazole compounds, as specific data for this compound is not available.
| Bond | Typical Calculated Bond Length (Å) |
| C=C (imidazole) | 1.35 - 1.38 |
| C-N (imidazole) | 1.32 - 1.39 |
| C-O (alcohol) | 1.42 - 1.44 |
| O-H (alcohol) | 0.96 - 0.98 |
While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.govtandfonline.comacs.orgrdd.edu.iq MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. rdd.edu.iq
Conformational Analysis: For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. MD simulations can be used to sample these different conformations and to understand the energy landscape that governs their interconversion. By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformations and the pathways for transitioning between them.
Key parameters often analyzed in MD simulations of imidazole derivatives include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. nih.gov
Radius of Gyration (Rg): To understand the compactness of the molecule over time. nih.gov
Hydrogen Bond Analysis: To study intra- and intermolecular hydrogen bonding patterns, which are crucial for understanding the properties of the propanol moiety. nih.gov
The results of these simulations can be visualized as a conformational landscape or potential energy surface, which maps the energy of the molecule as a function of its geometry (e.g., key dihedral angles). This landscape highlights the most stable conformers as minima on the surface.
Table 2: Key Parameters in Molecular Dynamics Simulations of Imidazole Derivatives This table outlines typical analyses performed in MD studies of related imidazole compounds.
| Parameter | Information Gained |
| RMSD | Provides insight into the structural stability of the molecule during simulation. |
| RMSF | Highlights the flexibility of different atomic regions within the molecule. |
| Radius of Gyration (Rg) | Indicates the overall size and compactness of the molecular structure. |
| Solvent Accessible Surface | Measures the molecular surface area that is accessible to the solvent. |
| Hydrogen Bonds | Quantifies the number and duration of hydrogen bonds formed and broken. |
Derivatization and Functionalization of the 2s 1 1h Imidazol 1 Yl Propan 2 Ol Scaffold
Modification of the Hydroxyl Group
The secondary alcohol functionality is a key site for introducing structural diversity through several classical organic reactions.
The hydroxyl group of (2S)-1-(1H-Imidazol-1-yl)propan-2-ol can be readily converted into an ester. This transformation is typically achieved by reacting the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the acidic byproduct. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. Studies on analogous structures, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, have demonstrated successful esterification with a variety of aromatic and heterocyclic acyl chlorides, yielding compounds with modified properties. masterorganicchemistry.com This general procedure is applicable to the this compound scaffold to produce a corresponding library of ester derivatives.
| Acylating Agent (Example) | Resulting Ester Moiety | Potential Product Name |
|---|---|---|
| Benzoyl Chloride | Benzoyl | (2S)-1-(1H-Imidazol-1-yl)propan-2-yl benzoate |
| Acetyl Chloride | Acetyl | (2S)-1-(1H-Imidazol-1-yl)propan-2-yl acetate (B1210297) |
| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl | (2S)-1-(1H-Imidazol-1-yl)propan-2-yl 4-nitrobenzoate |
| Thiophene-2-carbonyl chloride | Thiophene-2-carbonyl | (2S)-1-(1H-Imidazol-1-yl)propan-2-yl thiophene-2-carboxylate |
Ether derivatives of this compound can be synthesized, most commonly via the Williamson ether synthesis. This method involves a two-step process. First, the hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. masterorganicchemistry.comwikipedia.org Subsequently, this alkoxide is treated with an organohalide (e.g., an alkyl bromide or iodide) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org
The general mechanism is as follows:
Deprotonation: R-OH + Base → R-O⁻ + [H-Base]⁺
Nucleophilic Attack: R-O⁻ + R'-X → R-O-R' + X⁻
For this reaction to be effective, the organohalide (R'-X) should ideally be a primary halide to minimize competing elimination reactions, which can be a significant side reaction when using secondary or tertiary halides. masterorganicchemistry.comwikipedia.org This synthetic route allows for the introduction of a wide variety of alkyl or aryl groups at the 2-position of the propane (B168953) chain, forming diverse ether derivatives.
Oxidation of the secondary hydroxyl group on the this compound scaffold converts it into a ketone. This reaction transforms the alcohol into 1-(1H-Imidazol-1-yl)propan-2-one. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and sensitivity of other functional groups. Common methods for oxidizing secondary alcohols to ketones include using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. For instance, heating a secondary alcohol like propan-2-ol with copper can yield a ketone. researchgate.net
Transformations Involving the Imidazole (B134444) Ring
The imidazole moiety contains nitrogen atoms that can participate in further reactions, offering another avenue for derivatization.
The imidazole ring possesses a nucleophilic nitrogen atom (N-3) that can be readily alkylated. Reaction of this compound with an alkyl halide (such as an alkyl chloride, bromide, or iodide) leads to the formation of a quaternary imidazolium (B1220033) salt. This process is known as N-alkylation or quaternization.
These resulting imidazolium salts are a key component in the synthesis of chiral ionic liquids (CILs). An ionic liquid is a salt in which the ions are poorly coordinated, resulting in the substance being liquid below 100 °C. By performing an anion exchange (metathesis) on the initially formed imidazolium halide, a wide range of ionic liquids can be prepared. francis-press.com For example, reacting the imidazolium bromide salt with a source of tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) will yield the corresponding imidazolium-based ionic liquid. francis-press.com The properties of the ionic liquid can be tuned by varying the N-alkyl substituent and the counter-anion.
| Alkylating Agent (R-X) | Resulting Cation Structure | Anion (Example) |
|---|---|---|
| Methyl Iodide (CH₃I) | 1-((2S)-2-hydroxypropyl)-3-methyl-1H-imidazol-3-ium | Iodide (I⁻) |
| Ethyl Bromide (C₂H₅Br) | 1-((2S)-2-hydroxypropyl)-3-ethyl-1H-imidazol-3-ium | Bromide (Br⁻) |
| Butyl Chloride (C₄H₉Cl) | 1-((2S)-2-hydroxypropyl)-3-butyl-1H-imidazol-3-ium | Chloride (Cl⁻) |
While the nitrogen atoms are the most common sites for reaction, the carbon atoms of the imidazole ring can also undergo substitution, although this often requires activation. The C2 position of the imidazolium ring (the carbon between the two nitrogen atoms) is particularly acidic and can be deprotonated by a strong base to form an N-heterocyclic carbene (NHC). francis-press.com This highly reactive intermediate can then react with various electrophiles, such as alkyl halides, to achieve C2-alkylation. This provides a method for introducing substituents directly onto the imidazole ring, further expanding the molecular diversity of derivatives. francis-press.com
Electrophilic substitution at other positions on the imidazole ring (C4 and C5) is generally less facile but can be achieved under specific conditions, allowing for the synthesis of more complex, polysubstituted imidazole derivatives.
Design and Synthesis of Advanced Imidazole-Propanol Analogues
The this compound scaffold serves as a versatile template for the design and synthesis of advanced analogues with tailored properties. The presence of a chiral secondary alcohol and a nucleophilic imidazole ring provides two key sites for chemical modification, allowing for extensive derivatization and functionalization. Research in this area focuses on exploring the structure-activity relationships by introducing a variety of substituents to modulate the compound's physicochemical and biological characteristics.
The design of advanced analogues often involves computational methods, such as molecular docking, to predict the binding interactions of potential derivatives with specific biological targets. These in silico studies guide the selection of functional groups and structural modifications that are most likely to result in enhanced activity and selectivity. Key strategies in the design of novel imidazole-propanol analogues include the modification of the hydroxyl group, expansion of the propanol (B110389) backbone, and substitution on the imidazole ring.
The synthesis of these advanced analogues builds upon established organic chemistry principles, with a focus on stereoselective reactions that preserve the (2S)-chirality of the core scaffold. The hydroxyl group is a primary target for functionalization, readily undergoing esterification, etherification, and carbamoylation to introduce a diverse range of functionalities.
One of the most common strategies for derivatizing the this compound scaffold is through the esterification of the secondary alcohol. This approach allows for the introduction of a wide variety of acyl groups, ranging from simple alkyl and aryl esters to more complex heterocyclic moieties. The synthesis of these ester analogues is typically achieved through the reaction of the parent alcohol with a corresponding carboxylic acid under standard coupling conditions. A widely employed method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild reaction conditions and broad functional group tolerance.
For instance, a general procedure for the synthesis of aryl and heterocyclic esters of a similar scaffold, 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, has been reported. researchgate.net This methodology can be adapted for the this compound core. The reaction involves stirring the alcohol with the desired carboxylic acid, EDCI, and DMAP in an aprotic solvent like dichloromethane (B109758) at room temperature. researchgate.net The resulting esters can be purified using standard chromatographic techniques. This synthetic route offers a straightforward and efficient way to generate a library of diverse ester analogues for biological screening.
The following table provides representative examples of ester derivatives synthesized from a related 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol scaffold, illustrating the variety of acyl groups that can be incorporated.
| Compound ID | Ar Group | R Group (from R-COOH) | Yield (%) |
| 5a | 4-ClC6H4 | 4-ClC6H4 | 75 |
| 5b | 4-ClC6H4 | 2,4-diClC6H3 | 86 |
| 5c | 4-ClC6H4 | 4-FC6H4 | 67 |
| 5d | 4-ClC6H4 | 2-Thienyl | 52 |
| 5e | 4-FC6H4 | 4-ClC6H4 | 78 |
Data sourced from a study on analogous 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters. researchgate.net
Another important class of derivatives is ethers, which are synthesized by the alkylation or arylation of the hydroxyl group. The Williamson ether synthesis is a common method employed for this purpose. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate, which is then reacted with an appropriate alkyl or aryl halide. This method allows for the introduction of various lipophilic or functionalized side chains, which can significantly alter the pharmacokinetic properties of the parent molecule.
Furthermore, the synthesis of carbamate (B1207046) analogues represents another avenue for the functionalization of the this compound scaffold. Carbamates can be prepared by reacting the alcohol with an isocyanate or by a two-step procedure involving the formation of a chloroformate intermediate followed by reaction with an amine. These derivatives can introduce hydrogen bonding capabilities and other interactions that may be beneficial for biological activity. Research on the synthesis of carbamate derivatives of the related 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold has demonstrated the feasibility of this approach.
The preservation of the (S)-stereochemistry at the C2 position of the propanol chain is often crucial for biological activity. Enantioselective synthesis strategies are therefore paramount. One approach involves starting with a chiral precursor, such as (S)-2-amino-3-phenylpropanoic acid, to construct the chiral imidazole propanol backbone, as demonstrated in the synthesis of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol. nih.gov This ensures that the desired stereoisomer is obtained with high enantiomeric purity.
Coordination Chemistry and Ligand Properties
(2S)-1-(1H-Imidazol-1-yl)propan-2-ol as a Ligand in Metal Complexes
This compound can function as a versatile ligand, coordinating with metal centers through the lone pair of electrons on the nitrogen atom of the imidazole (B134444) ring. wikipedia.orgnbinno.com The presence of the hydroxyl group on the propanol (B110389) chain introduces the potential for bidentate chelation, where both the nitrogen and oxygen atoms bind to the metal ion, forming a stable chelate ring. nbinno.com This dual functionality allows the compound to act as either a monodentate or a bidentate ligand, depending on the specific metal ion, the reaction conditions, and the steric and electronic environment of the metal center. nbinno.com The imidazole moiety is a well-established coordinating group in bioinorganic chemistry, often found in metalloproteins where it plays a crucial role in binding metal cofactors. wikipedia.org
The coordination behavior of this ligand is analogous to similar imidazole-alcohol compounds, such as 1,3-di(1H-imidazol-1-yl)-2-propanol (DIPO), where the imidazole nitrogen and the hydroxyl oxygen are the primary coordination sites. researchgate.net The stereochemistry of the chiral center in this compound can also influence the geometry and properties of the resulting metal complexes, potentially leading to the formation of chiral catalysts or materials.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. frontiersin.org The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the stoichiometry and structure of the resulting complex. frontiersin.org Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to determine their composition, structure, and properties.
Complexes of this compound with transition metals such as zinc(II), copper(II), cobalt(II), and nickel(II) are of particular interest due to their diverse applications in catalysis and materials science. researchgate.net The synthesis of these complexes generally involves the direct reaction of the ligand with the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol (B129727). frontiersin.orgjocpr.com The resulting complexes can be isolated as crystalline solids and their structures can be elucidated using techniques such as X-ray crystallography.
Based on studies of analogous imidazole-containing ligands, the coordination geometry of these metal complexes can vary. For instance, Zn(II) complexes often exhibit a tetrahedral geometry, while Cu(II) complexes can adopt a square planar or distorted octahedral geometry. frontiersin.orgjocpr.com Co(II) and Ni(II) complexes are also commonly found in tetrahedral or octahedral coordination environments. researchgate.netnih.gov
Table 1: Synthesis and Properties of Postulated Transition Metal Complexes with this compound
| Metal Ion | Typical Precursor Salt | Postulated Complex Formula | Expected Geometry |
| Zn(II) | ZnCl₂ | [Zn(L)₂Cl₂] | Tetrahedral |
| Cu(II) | Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] | Distorted Octahedral |
| Co(II) | CoCl₂·6H₂O | [Co(L)₂Cl₂] | Tetrahedral |
| Ni(II) | Ni(NO₃)₂·6H₂O | Ni(L)₂(H₂O)₂₂ | Octahedral |
L = this compound
Spectroscopic Analysis of Ligand-Metal Interactions
Spectroscopic techniques are instrumental in confirming the coordination of this compound to a metal center and in elucidating the nature of the ligand-metal bond.
Infrared (IR) spectroscopy is a powerful tool for this purpose. The IR spectrum of the free ligand will exhibit characteristic bands for the O-H and C=N stretching vibrations. Upon coordination to a metal ion, the positions of these bands are expected to shift. A shift in the C=N stretching frequency of the imidazole ring to a higher or lower wavenumber is indicative of coordination through the imidazole nitrogen. derpharmachemica.com Similarly, a change in the O-H stretching frequency, or its disappearance if the hydroxyl proton is lost upon coordination, confirms the involvement of the hydroxyl group in bonding. frontiersin.org The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. frontiersin.org
Table 2: Expected IR Spectral Data for this compound and its Metal Complexes (cm⁻¹)
| Compound | ν(O-H) | ν(C=N) | ν(M-N) | ν(M-O) |
| Free Ligand (L) | ~3400 | ~1670 | - | - |
| [Zn(L)₂Cl₂] | Shifted/Broadened | Shifted | ~460 | ~520 |
| [Cu(L)₂(NO₃)₂] | Shifted/Broadened | Shifted | ~470 | ~620 |
| [Co(L)₂Cl₂] | Shifted/Broadened | Shifted | ~450 | ~530 |
| Ni(L)₂(H₂O)₂₂ | Shifted/Broadened | Shifted | ~460 | ~530 |
Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion. The spectra of the complexes will show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for the transition metal ions. derpharmachemica.com The position and intensity of these bands are characteristic of the metal ion and its coordination environment. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region.
Influence of Coordination on Molecular Properties and Reactivity
The coordination of this compound to a metal center can significantly alter its molecular properties and reactivity. The electron-donating nature of the imidazole nitrogen can influence the electronic properties of the metal center, which in turn can affect the catalytic activity of the complex. nbinno.com
Coordination can also impact the acidity of the hydroxyl group. The withdrawal of electron density from the oxygen atom upon coordination to a Lewis acidic metal center can make the hydroxyl proton more acidic and easier to remove. This change in pKa can be important in catalytic reactions where the deprotonated form of the ligand is active.
Furthermore, the rigidification of the ligand structure upon chelation can lead to enhanced stability of the complex. The formation of a five- or six-membered chelate ring generally results in a thermodynamically more stable complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. This increased stability can be advantageous in various applications, including catalysis and the development of new materials. The steric bulk of the ligand and the geometry of the resulting complex can also create a specific environment around the metal center, influencing its reactivity and selectivity in chemical transformations.
Mechanistic Studies and Biological Target Interactions Non Clinical
Investigations into Enzyme Modulation and Inhibition
The imidazole (B134444) scaffold is a core component in a variety of molecules designed to modulate enzyme activity. Derivatives containing this moiety have been investigated for their inhibitory effects on several key enzymes. For instance, compounds with a propan-2-one structure linked to an azole ring have been identified as "serine-trap" inhibitors, capable of forming covalent bonds with serine residues in the active sites of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH). ajms.iq This mechanism highlights the potential for imidazole-containing compounds to act as potent enzyme inhibitors.
Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51) by Related Azole Derivatives
A primary mechanism of action for many azole-based compounds, including imidazole derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.netanadolu.edu.tr The inhibitory action occurs when a nitrogen atom in the imidazole ring coordinates to the heme iron atom at the active site of CYP51. researchgate.net This binding prevents the demethylation of lanosterol, disrupting the ergosterol synthesis pathway. nih.gov The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth. researchgate.netanadolu.edu.tr
Numerous studies have synthesized and evaluated novel azole derivatives for their efficacy against CYP51 from various fungal species, particularly Candida albicans. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50) and binding affinity (Kd).
| Compound Derivative | Target Enzyme | IC50 (μM) | Binding Affinity (Kd) (nM) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | C. albicans CYP51 | 0.46 | 62 ± 17 | researchgate.net |
| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | C. albicans CYP51 | 0.33 | 43 ± 18 | researchgate.net |
| 2-(4-chlorophenyl)-N-(4-chlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | C. albicans CYP51 | 0.39 | Not Reported | researchgate.net |
| N-(4-((4-fluorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | C. albicans CYP51 | 0.20 | Not Reported | researchgate.net |
| Fluconazole (Reference) | C. albicans CYP51 | 0.31 | 41 ± 13 | researchgate.net |
| Posaconazole (Reference) | C. albicans CYP51 | 0.20 | 43 ± 11 | researchgate.net |
Interaction with Acetylcholinesterase Enzymes
While the primary focus for many imidazole derivatives has been on antimicrobial targets, the broader class of compounds has also been investigated for activity against other enzymes, such as acetylcholinesterase (AChE). AChE is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Although direct studies on (2S)-1-(1H-Imidazol-1-yl)propan-2-ol's interaction with AChE are not prominent in the literature, various other imidazole and benzimidazole (B57391) derivatives have been designed and tested as potential AChE inhibitors for conditions like Alzheimer's disease. nih.govresearchgate.netmdpi.com These studies have shown that the imidazole scaffold can be incorporated into molecules that exhibit potent inhibitory activity against cholinesterase enzymes. researchgate.netmdpi.com For example, certain benzimidazole-based thiazole (B1198619) and carbamate (B1207046) derivatives have demonstrated significant inhibitory capabilities, with some compounds showing IC50 values in the nanomolar to micromolar range. researchgate.netmdpi.com
| Compound Class/Derivative | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Isoindolinedione-benzamide pyridinium (B92312) derivative (7j) | Acetylcholinesterase (AChE) | 0.26 ± 0.07 μM | mdpi.com |
| Benzimidazole-based thiazole derivatives | Cholinesterase enzymes | As low as 0.10 μM | mdpi.com |
| Benzimidazole-carbamate derivative (11d) | Butyrylcholinesterase (hBChE) | 3.7 nM | researchgate.net |
Interaction with Metal Ions and Biochemical Pathways
The imidazole ring, a key component of the amino acid histidine, possesses versatile coordination capabilities, allowing it to readily bind with a variety of transition metal ions, including copper, zinc, iron, and cobalt. mdpi.comnih.gov This interaction is fundamental in many biological systems; for instance, the imidazole side chains of histidine residues are common binding motifs for metal ions in metalloproteins like hemoglobin. nih.gov The electron-rich nitrogen atoms of the imidazole ring can form stable coordination complexes with these metal ions. nih.gov
The formation of such metal-imidazole complexes can significantly modulate the biological activity of the parent molecule. By altering the electronic and structural characteristics of the imidazole ligand and the metal ion, these complexes can influence various biochemical pathways. This principle is leveraged in the design of therapeutic agents, where metal complexes of imidazole derivatives have been explored for enhanced antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
Molecular Docking and In Silico Analysis of Ligand-Protein Binding
In modern drug discovery, molecular docking and other in silico techniques are crucial for predicting and analyzing the interaction between a ligand, such as an imidazole derivative, and its protein target. These computational methods are used to screen virtual libraries of compounds, predict their binding affinity (often expressed as binding energy), and visualize their binding conformation within the active site of a protein.
Numerous docking studies have been performed on imidazole derivatives to elucidate their mechanism of action against various biological targets. Targets have included fungal CYP51, protozoal CYP51, and bacterial proteins. These studies help in understanding the structure-activity relationships and guide the synthesis of more potent and selective inhibitors.
| Compound Class | Protein Target | Reported Binding Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| Substituted pyrazole-imidazole derivatives | Bacterial protein (unspecified) | -6.91 to -8.01 | |
| Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide derivatives | Plasmodium falciparum adenylosuccinate lyase (PfADSL) | -6.85 to -8.75 | |
| Plant-based compounds (for comparison) | SDS22 Protein (Homo sapiens) | -6.2 to -6.9 |
Elucidation of Binding Modes and Key Molecular Interactions
Molecular docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These key interactions include hydrogen bonds, hydrophobic interactions, and, in the case of metalloenzymes, coordination bonds. researchgate.net
For azole derivatives targeting CYP51, the primary molecular interaction is the coordination of one of the imidazole's nitrogen atoms with the heme iron in the enzyme's active site. researchgate.net In addition to this crucial bond, the affinity and specificity of the inhibitor are determined by other interactions between the rest of the molecule and the amino acid residues lining the binding pocket. researchgate.net These can include hydrophobic interactions between aromatic rings on the inhibitor and nonpolar residues, as well as hydrogen bonds mediated by water molecules or directly with the protein backbone. researchgate.net Understanding these binding modes is essential for designing derivatives with improved potency and selectivity for the fungal enzyme over its human homologues. researchgate.net
In Vitro Studies on Antimicrobial Activity Mechanisms
In vitro studies have confirmed the antimicrobial activity of this compound and its derivatives against a range of pathogens, including fungi, bacteria, and protozoa. The mechanisms underlying this activity are varied and depend on both the specific chemical structure and the target organism.
The principal mechanism of antifungal activity for azole compounds is the inhibition of CYP51, as detailed previously. This leads to a fungistatic or fungicidal effect by disrupting cell membrane integrity. researchgate.netanadolu.edu.tr Studies have shown that this disruption can trigger secondary effects, such as the excessive synthesis of cell wall carbohydrates like chitin, forming patches that contribute to cell death in molds like Aspergillus fumigatus. anadolu.edu.tr
The antibacterial mechanism of some imidazole derivatives has been linked to different pathways. For nitroimidazoles, the mechanism involves the reduction of the nitro group under anaerobic conditions to form a short-lived, highly reactive nitro radical anion. This radical can cause damage to cellular macromolecules, including DNA, leading to cell death. Other studies on imidazole-based ionic liquids have shown that they can act by destroying the bacterial cell membrane and inducing the production of large amounts of reactive oxygen species (ROS), which causes lethal oxidative stress.
| Compound Derivative | Test Organism | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | Candida albicans | MIC <0.03 μg/mL | researchgate.net |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | Escherichia coli | IC50 = 360 nM | |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | Staphylococcus aureus | IC50 = 1.4 μM | |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Giardia intestinalis | IC50 in nanomolar range | |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative (Compound 7) | Trypanosoma cruzi | IC50 = 40 nM |
Antibacterial Mechanisms against Specific Strains
The antibacterial action of imidazole derivatives, a class to which this compound belongs, is multifaceted, though less extensively studied than their antifungal properties. nano-ntp.com Non-clinical research indicates that these compounds can elicit antibacterial effects through several mechanisms, primarily targeting fundamental cellular processes. nih.gov The primary modes of action involve the disruption of the bacterial cell membrane, interference with cell wall synthesis, and inhibition of DNA replication. nih.gov
The lipophilicity of imidazole derivatives often plays a crucial role in their antibacterial efficacy, with structural modifications influencing their ability to interact with and penetrate bacterial cell structures. nih.gov Studies on various imidazole-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. ijesrr.org For instance, certain imidazole and imidazolium (B1220033) salts derived from amino acids have been tested against model strains such as the Gram-negative Escherichia coli and the Gram-positive Bacillus subtilis. nih.govmdpi.com Electron microscopy of bacteria treated with these derivatives revealed significant morphological changes, confirming the disruption of cellular integrity. nih.govmdpi.com
In studies of specific imidazole chloride ionic liquids against Staphylococcus aureus, the mechanism was found to involve both internal and external cellular changes. frontiersin.org These compounds induced the production of large amounts of internal reactive oxygen species (ROS), which leads to oxidative stress and inhibits bacterial metabolism. frontiersin.org Simultaneously, they caused destruction of the external cell membrane, leading to cytoplasm leakage and cell fragmentation. frontiersin.org Other research has focused on designing imidazole-containing pro-drugs that are activated within anaerobic bacteria, showcasing a targeted approach to antibacterial therapy. nih.gov While these studies provide a framework for understanding how this compound might function, specific mechanistic data on this exact compound are limited.
| Compound Class/Derivative | Bacterial Strain(s) | Observed Mechanism/Effect | Reference |
|---|---|---|---|
| General Imidazole Derivatives | Gram-positive and Gram-negative bacteria | Interference with DNA replication, cell wall synthesis, and cell membrane disruption. | nih.gov |
| Imidazole/Imidazolium salts from L-valine and L-phenylalanine | Escherichia coli, Bacillus subtilis | Inhibition of bacterial cell growth; morphological changes observed via electron microscopy. | nih.govmdpi.com |
| Imidazole Chloride Ionic Liquids (e.g., C12MIMCl) | Staphylococcus aureus | Induction of oxidative stress via reactive oxygen species (ROS) production; destruction of the cell membrane. | frontiersin.org |
| Quinolone/imidazole hybrids | Pseudomonas aeruginosa | Potent antibacterial activity observed with low Minimum Inhibitory Concentration (MIC) values. | nih.gov |
| 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one | Anaerobic bacteria | Designed as a pro-drug to be activated by bioreduction within the target anaerobic cell. | nih.gov |
Antifungal Mechanisms against Specific Strains
The antifungal mechanism of this compound is consistent with that of other azole-class antifungal agents. mdpi.comnih.gov The primary biological target for this class of compounds is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11). nih.govmdpi.comresearchgate.net This enzyme plays a critical role in the biosynthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of the fungal cell membrane. mdpi.com
The mechanism of action involves the imidazole moiety of the compound binding to the heme iron cofactor in the active site of the lanosterol 14α-demethylase enzyme. nih.gov This interaction inhibits the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the ergosterol biosynthesis pathway. researchgate.net The inhibition of this step leads to two significant downstream effects: a depletion of ergosterol in the fungal membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors. mdpi.com
The resulting ergosterol-deficient membrane has increased permeability and loses its ability to support the function of membrane-bound enzymes, ultimately arresting fungal growth (fungistatic effect) or leading to cell death (fungicidal effect). mdpi.com This mechanism has been confirmed for structurally related compounds, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters and 3-(1H-imidazol-1-yl)propan-1-one oxime esters, which have shown potent activity against clinically relevant fungal strains, including Candida albicans and Candida tropicalis. mdpi.comnih.gov The activity of azoles extends to other pathogenic fungi, such as Aspergillus species, where inhibition of CYP51 is also the primary mode of action. nih.gov
| Compound Class/Derivative | Fungal Strain(s) | Biological Target | Mechanism/Effect | Reference |
|---|---|---|---|---|
| General Azole/Imidazole Antifungals | Candida spp., Aspergillus spp. | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis; disruption of cell membrane integrity. | mdpi.commdpi.com |
| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters | Candida albicans, Candida tropicalis | Cytochrome P450-dependent 14α-lanosterol demethylase (CYP51) | Inhibition of sterol synthesis by binding to the heme cofactor of CYP51. | nih.gov |
| 3-(1H-imidazol-1-yl)propan-1-one oxime esters | Candida albicans, Candida tropicalis | Cytochrome P450-dependent sterol 14α-demethylase (CYP51) | Exhibited potent anti-Candida activity, superior to fluconazole. | mdpi.com |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida albicans, Candida parapsilosis, Candida krusei, Candida tropicalis | Lanosterol 14α-demethylase (CYP51) | Potent fungal growth inhibition at low MIC values. | researchgate.net |
| General Azole Antifungals | Aspergillus fumigatus | Lanosterol 14α-demethylase (CYP51) | Broad-spectrum activity through improved interaction with CYP51 residues. | nih.gov |
Applications in Advanced Materials and Chemical Synthesis Non Medical
Chiral Synthons and Building Blocks for Organic Synthesis
Optically active, or chiral, ionic liquids (CILs) are a class of materials with significant potential in applications such as chiral separation and asymmetric catalysis. nih.gov Imidazole (B134444) derivatives are of particular interest as precursors for imidazolium-based ionic liquids. The synthesis of CILs often involves the quaternization of a chiral molecule containing a nitrogen heterocycle.
(2S)-1-(1H-Imidazol-1-yl)propan-2-ol serves as an ideal precursor for CILs. The synthesis typically involves N-alkylation of the imidazole ring to create a chiral imidazolium (B1220033) cation. The hydroxyl group can also be modified to fine-tune the physical and chemical properties of the resulting ionic liquid, such as its solubility and thermal stability. researchgate.netrsc.orgnih.gov The process ensures that the chirality of the parent molecule is transferred to the ionic liquid, making it capable of chiral recognition.
Table 1: Examples of Chiral Ionic Liquids Derived from Imidazole Precursors This table is interactive. Click on the headers to sort the data.
Heterocyclic compounds are fundamental to many areas of chemistry, and the development of efficient synthetic routes is a constant focus. frontiersin.orgmdpi.com The imidazole and hydroxyl moieties of this compound make it a versatile intermediate for constructing more complex heterocyclic systems. frontiersin.org For instance, the imidazole ring can be a building block for fused heterocyclic systems, while the hydroxyl group offers a reactive site for further functionalization and ring-closure reactions. mdpi.com This compound can be used to synthesize a variety of substituted imidazolidinones and other complex nitrogen-containing heterocycles. mdpi.comacs.org The inherent chirality of the molecule is advantageous for producing enantiomerically pure heterocyclic targets.
Role in Catalysis and Asymmetric Reactions
The imidazole scaffold is a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. By starting with a chiral imidazole derivative like this compound, chiral NHCs can be synthesized. These catalysts are highly effective in promoting a wide range of asymmetric reactions, where the formation of one enantiomer is favored over the other.
Furthermore, imidazole-containing compounds themselves can act as organocatalysts or ligands in metal-catalyzed reactions. nih.gov The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the chiral propanol (B110389) side chain can create a chiral environment around the metal, influencing the stereochemical outcome of the reaction. For example, 1H-imidazol-4(5H)-ones have been used as effective nucleophiles in catalytic asymmetric reactions to create complex amino acids. nih.gov
Research Tools for Investigating Enzyme and Receptor Interactions
Understanding the interactions between small molecules and biological macromolecules like enzymes and receptors is crucial for drug design and biochemical research. Specifically designed molecules, often called molecular probes, are essential tools for these investigations. nih.gov The structural features of this compound make it and its derivatives suitable for use as research tools in this context.
Derivatives of this compound can be synthesized to act as ligands for specific receptors. For example, imidazole-containing compounds have been developed as potent and selective ligands for histamine (B1213489) H3 receptors. nih.gov By systematically modifying the structure of the parent molecule, researchers can probe the structure-activity relationship (SAR) and map the binding pocket of a receptor. nih.gov The chirality of this compound is particularly important, as biological receptors are themselves chiral and often show a strong preference for one enantiomer of a ligand over the other. researchgate.netnih.gov This stereoselectivity provides valuable information about the three-dimensional arrangement of the receptor's binding site.
Table 2: Applications of Imidazole Derivatives as Research Tools This table is interactive. Click on the headers to sort the data.
Future Research Directions and Outlook
Development of Novel Synthetic Strategies for Enantiopure Analogues
The development of efficient and stereoselective synthetic routes to access enantiopur analogues of (2S)-1-(1H-Imidazol-1-yl)propan-2-ol is a primary area for future research. While methods for the synthesis of chiral imidazole-containing compounds exist, the focus should be on creating a diverse library of analogues with varied substituents on both the propanol (B110389) backbone and the imidazole (B134444) ring.
Future synthetic strategies could explore:
Asymmetric Synthesis: Developing novel asymmetric syntheses will be crucial for accessing enantiomerically pure analogues. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of key bond-forming reactions. rsc.org
Multi-component Reactions: The use of multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, could provide a modular and efficient approach to a wide range of axially chiral imidazo[1,2-a]pyridines. nih.gov
Flow Chemistry: Continuous flow processes could offer significant advantages over traditional batch methods for the synthesis of chiral 2-(1H-imidazol-yl)cycloalkanols, improving productivity and safety. researchgate.net
Enzymatic Resolutions: Chemoenzymatic methods, employing lipases for kinetic resolution, can be a powerful tool for obtaining enantiopure building blocks. researchgate.net
The successful development of these strategies will enable the systematic exploration of the structure-activity relationships of this class of compounds.
Deeper Mechanistic Understanding of Biological Interactions
A fundamental understanding of how this compound and its analogues interact with biological targets at a molecular level is essential for their development as therapeutic agents. The imidazole moiety is a common feature in many biologically active compounds, known for its ability to participate in hydrogen bonding and coordinate with metal ions.
Future research should focus on:
Target Identification: Identifying the specific biological targets of these compounds is a critical first step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational target prediction.
Structure-Activity Relationship (SAR) Studies: A systematically synthesized library of analogues will be invaluable for elucidating SAR. These studies will help to identify the key structural features responsible for biological activity and selectivity.
Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the target's function. This may involve enzyme kinetics, biophysical binding assays, and structural biology techniques like X-ray crystallography to determine the binding mode. nih.gov
Antiprotozoal and Antifungal Activity: Given that imidazole derivatives have shown promise as antiprotozoal and antifungal agents, further investigation into the activity of this compound analogues against various pathogens is warranted. researchgate.netresearchgate.net
A thorough understanding of the biological interactions will guide the design of more potent and selective compounds.
Exploration of New Applications as Chiral Auxiliaries or Catalysts
The chiral nature of this compound makes it a candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a ligand for a chiral catalyst. wikipedia.org
Future research in this area could involve:
Chiral Auxiliaries: Investigating the utility of this compound as a chiral auxiliary in various asymmetric reactions, such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. nih.gov The ease of attachment and removal of the auxiliary will be a key consideration.
Chiral Ligands: The imidazole nitrogen and the hydroxyl group can act as coordination sites for metal ions. Synthesizing and evaluating the performance of metal complexes incorporating this compound or its derivatives as chiral ligands in asymmetric catalysis is a promising avenue.
Organocatalysis: Exploring the potential of these compounds to act as organocatalysts, particularly in reactions where hydrogen bonding or proton transfer is involved. Chiral imidazolines have already shown promise in enantioselective aldol reactions. researchgate.net
The development of new chiral auxiliaries and catalysts based on this scaffold could have a significant impact on the field of asymmetric synthesis.
Integration of Computational and Experimental Approaches for Compound Design
The integration of computational modeling with experimental synthesis and testing can significantly accelerate the drug discovery and development process. researchgate.netmdpi.com This synergistic approach allows for the rational design of novel analogues with improved properties.
Key areas for integration include:
Molecular Modeling: Using computational tools to predict the binding modes of this compound analogues with their biological targets. This can help to prioritize synthetic targets and guide the design of compounds with enhanced affinity and selectivity. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing QSAR models to correlate the structural features of the analogues with their biological activity. These models can be used to predict the activity of virtual compounds before they are synthesized.
In Silico Screening: Employing virtual screening techniques to identify potential new biological targets for this class of compounds from large databases of protein structures.
Property Prediction: Utilizing computational methods to predict physicochemical properties such as solubility, stability, and bioavailability, which are crucial for the development of drug candidates. mdpi.com
By combining the predictive power of computational chemistry with the rigor of experimental validation, researchers can more efficiently design and optimize analogues of this compound for specific applications.
Q & A
Q. What are the established synthetic routes for (2S)-1-(1H-Imidazol-1-yl)propan-2-ol?
The compound is synthesized via solvent-free regioselective ring-opening of 1,2-propylene oxide with imidazole under basic conditions, yielding a racemic mixture. Enzymatic resolution using lipases (e.g., Amano AK or PS-IM) achieves enantiomerically pure (S)-enantiomers through transesterification with vinyl acetate .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL . The compound crystallizes in a monoclinic system (space group P21), with unit cell parameters:
- , and . Software like OLEX2 integrates structure solution, refinement, and visualization workflows .
Q. What spectroscopic methods confirm the compound’s structural integrity and enantiomeric purity?
- 1H/13C NMR : Assigns proton and carbon environments, verifying the imidazole and propan-2-ol moieties.
- FTIR : Confirms hydroxyl and C-N bond vibrations.
- Polarimetry : Measures optical rotation to validate enantiomeric excess (>99% ee achievable via enzymatic resolution) .
Advanced Research Questions
Q. How are enantiomers resolved, and what factors optimize kinetic resolution efficiency?
Lipase-catalyzed transesterification (e.g., Amano AK) in organic solvents (e.g., toluene) selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Key parameters:
- Enzyme selection : Amano AK achieves (enantioselectivity).
- Substrate ratio : Vinyl acetate in excess drives the reaction to >95% conversion.
- Temperature : 30–40°C balances reaction rate and enzyme stability .
Q. How can computational tools analyze molecular interactions in crystal packing?
Mercury CSD’s Materials Module identifies intermolecular motifs (e.g., hydrogen bonds between imidazole N and hydroxyl O). Packing similarity calculations compare structural analogs, while void analysis assesses potential solvation sites .
Q. What experimental designs evaluate biological activity (e.g., receptor antagonism)?
- H1 receptor assays : Measure inhibition of histamine-induced signaling in cell lines (IC50 determination).
- In vitro metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- In vivo pharmacokinetics : Monitor plasma concentration-time profiles after administration (e.g., via LC-MS) .
Q. How to address contradictions in enantiomeric purity data across resolution methods?
- Cross-validation : Compare enzymatic resolution (e.g., lipase selectivity) with chiral chromatography (HPLC using amylose-based columns).
- Error analysis : Check for racemization during synthesis or storage via time-dependent polarimetry.
- Control experiments : Use enantiopure standards to calibrate analytical methods .
Methodological Tables
Table 1: Enzymatic Resolution Efficiency of Racemic 3a
| Lipase | Conversion (%) | -value | ee (%) |
|---|---|---|---|
| Amano AK | 45 | 584 | >99 |
| Amano PS-IM | 48 | >200 | 98 |
| Candida antarctica | 30 | 120 | 85 |
| Adapted from . |
Table 2: Crystallographic Data for (S)-Enantiomer
| Parameter | Value |
|---|---|
| Space group | P21 |
| 8.021 | |
| 6.069 | |
| 11.629 | |
| 90.13 | |
| R-factor | 0.042 |
| Source: . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
